2,3,5,6-Pyridinetetracarbonitrile

描述

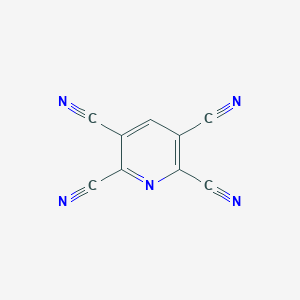

2,3,5,6-Pyridinetetracarbonitrile (CAS 17638-20-9) is a pyridine derivative substituted with four cyano (-CN) groups at positions 2, 3, 5, and 5. This electron-deficient aromatic system exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the nitrile groups. Key properties include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Electron Affinity (EA) | 2.17 ± 0.07 | eV | NIST |

| log10WS (Water Solubility) | -2.65 | — | Crippen |

| logPoct/wat (Partition) | 0.568 | — | Crippen |

| McGowan Volume (McVol) | 129.410 | mL/mol | McGowan |

The compound’s high electron affinity and low water solubility make it suitable for applications in organic electronics and coordination chemistry. Its molecular formula is C₉HN₅, with a molecular weight of 179 g/mol .

属性

CAS 编号 |

17638-20-9 |

|---|---|

分子式 |

C9HN5 |

分子量 |

179.14 g/mol |

IUPAC 名称 |

pyridine-2,3,5,6-tetracarbonitrile |

InChI |

InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H |

InChI 键 |

RRZLWIPIQKXHAS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |

规范 SMILES |

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |

其他CAS编号 |

17638-20-9 |

同义词 |

2,3,5,6-Pyridinetetracarbonitrile |

产品来源 |

United States |

相似化合物的比较

2,6-Dichloropyridine-3,5-dicarbonitrile

Structure: A pyridine ring with two cyano groups (positions 3,5) and two chlorine atoms (positions 2,6). Key Differences:

- Substituent Effects : The chlorine atoms introduce steric hindrance and moderate electron-withdrawing effects, whereas 2,3,5,6-pyridinetetracarbonitrile has stronger electron withdrawal via four -CN groups.

- Crystallography: Orthorhombic crystal system (Pbca) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å . No crystal data is reported for this compound.

- Reactivity: The dichloro derivative undergoes nucleophilic substitutions at chlorine sites, while the tetracyano analog is more likely to participate in cycloaddition or metal coordination due to its electron-deficient ring .

Pyrimidine-Based Carbonitriles

Example: 4,5,6-Trichloropyrimidine-2-carbonitrile (C₅Cl₃N₃) Structure: A pyrimidine ring (two nitrogen atoms) with three chlorine atoms and one cyano group. Key Differences:

- Ring Heteroatoms : Pyrimidine’s dual nitrogen atoms increase basicity compared to pyridine derivatives.

- Reactivity: The trichloropyrimidine undergoes nucleophilic substitutions and transition metal-catalyzed coupling reactions, whereas this compound’s reactivity is dominated by its cyano groups .

- Applications: Pyrimidine carbonitriles are precursors for pharmaceuticals (e.g., antiviral agents), while the tetracyanopyridine is explored in materials science .

Thiazolo-Pyrimidine Carbonitriles

Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₂H₁₇N₃O₃S) Structure: A fused thiazolo-pyrimidine system with cyano and arylidene substituents. Key Differences:

- Solubility : The thiazolo-pyrimidine derivative has higher solubility in polar solvents (e.g., DMSO) due to its keto and furan groups, contrasting with the hydrophobic this compound .

- Spectral Data: The IR spectrum of the thiazolo-pyrimidine shows NH stretches (3,423–3,119 cm⁻¹) and C=O peaks (1,719 cm⁻¹), absent in the tetracyanopyridine .

Dihydropyridine Carbonitriles

Example : 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₂₃H₁₈F₂N₂O)

Structure : A partially saturated pyridine ring with fluorophenyl and tetralin substituents.

Key Differences :

- Electronic Effects : The dihydropyridine’s saturated ring reduces aromaticity, making it less electron-deficient than this compound.

Research Implications

The unique electronic profile of this compound distinguishes it from other pyridine and pyrimidine derivatives. Its tetra-substitution pattern offers superior electron-deficient character for designing conductive polymers or ligands for transition metals. In contrast, partially saturated or fused-ring analogs prioritize solubility and bioactivity, highlighting the importance of structural tailoring for target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。